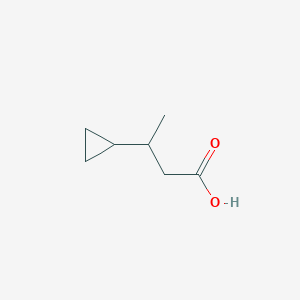

3-Cyclopropylbutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Cyclopropylbutanoic acid is a biochemical used for proteomics research . Its molecular formula is C7H12O2 and it has a molecular weight of 128.17 .

Synthesis Analysis

The stereostructure of 2-amino-3-cyclopropylbutanoic acid, a novel plant growth regulator isolated from the mushroom Amanita castanopsidis Hongo, was determined to be (2S,3S)-2 through its racemic and enantioselective syntheses employing the chelate–enolate Claisen rearrangement as a key step .Molecular Structure Analysis

The molecular structure of 3-Cyclopropylbutanoic acid is represented by the molecular formula C7H12O2 . The average mass is 143.184 Da and the monoisotopic mass is 143.094635 Da .Applications De Recherche Scientifique

Plant Growth Regulation

3-Cyclopropylbutanoic acid has been identified as a novel plant growth regulator. This compound was initially isolated from the mushroom Amanita castanopsidis Hongo. Its stereostructure was determined through racemic and enantioselective syntheses employing the chelate-enolate Claisen rearrangement (Morimoto et al., 2002).

Toxicity and Antimicrobial Activity

This compound has also been studied for its toxicity and antimicrobial properties. It is known to be toxic to the fungus Cercospora kikuchii, the arthropod Oncopeltus fasciatus (milkweed bug), and several bacteria species, including Agrobacterium tumefaciens, Erwinia amylovora, and Xanthomonas campestris. Its toxicity to bacteria can be reversed by adding isoleucine to the medium (Drehmel & Chilton, 2002).

Synthesis and Stereochemistry

The synthesis and stereochemistry of 3-Cyclopropylbutanoic acid and its derivatives have been a subject of interest in the field of organic chemistry. One study highlights the stereodivergent synthesis of α,α-disubstituted α-amino acids using Cu/Ir dual catalysis, which is significant for preparing nonproteinogenic α-amino acids bearing two contiguous stereogenic centers (Wei et al., 2018).

Solid-State Structures and Cyclo-β-Peptides

Another research focus is on the solid-state structures of cyclo-β-peptides derived from 3-aminobutanoic acid. These structures are known to adopt tubular formations, which are held together by hydrogen bonds, and are of interest for their chemical and physical properties (Seebach et al., 1997).

Other Applications

The compound has also been studied in various other contexts, such as its role in the synthesis of cyclic derivatives (Esgulian et al., 2017), and in the monitoring of metabolites in human urine (Arrebola et al., 1999).

Mécanisme D'action

Target of Action

3-Cyclopropylbutanoic acid is a novel plant growth regulator isolated from the mushroom Amanita castanopsidis Hongo . The primary targets of this compound are yet to be fully identified, but it’s known to have a significant impact on plant growth regulation .

Mode of Action

It’s known that the compound interacts with its targets to regulate plant growth . More research is needed to elucidate the specific interactions between 3-Cyclopropylbutanoic acid and its targets.

Biochemical Pathways

It’s suggested that the compound may be involved in the biosynthesis of essential amino acids

Result of Action

It’s known that the compound has a significant impact on plant growth regulation

Propriétés

IUPAC Name |

3-cyclopropylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5(4-7(8)9)6-2-3-6/h5-6H,2-4H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFAKPKHHOAZHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-7-(4-(2-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2769826.png)

![N-(2-chloro-6-methylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2769829.png)

![N-benzyl-2-{5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B2769833.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2769835.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2769845.png)